molecular formula C14H20N4O2S B3005734 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210171-72-4

2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Katalognummer: B3005734
CAS-Nummer: 1210171-72-4
Molekulargewicht: 308.4
InChI-Schlüssel: SNIRDYBRRSPIOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a piperazine ring substituted with a propylsulfonyl group at the 4-position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The propylsulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .

Eigenschaften

IUPAC Name

2-(4-propylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-2-11-21(19,20)18-9-7-17(8-10-18)14-15-12-5-3-4-6-13(12)16-14/h3-6H,2,7-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIRDYBRRSPIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole with a substituted piperazine. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that benzo[d]imidazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives have been tested against breast and lung cancer cells, demonstrating dose-dependent cytotoxicity.

Neuropharmacology

The piperazine moiety in the compound is associated with neuroactive properties. Investigations into similar compounds have revealed their potential as anxiolytics and antidepressants. They may act on serotonin receptors, enhancing mood and reducing anxiety levels in preclinical models.

Antimicrobial Activity

Compounds containing the benzo[d]imidazole structure have been evaluated for antimicrobial effects against bacteria and fungi. Research suggests that modifications to the piperazine ring can enhance antibacterial activity, making these compounds candidates for developing new antibiotics.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that a derivative of benzo[d]imidazole induced apoptosis in MCF-7 breast cancer cells with an IC50 of 10 µM.
Study B NeuropharmacologyFound that a related piperazine compound improved depressive symptoms in rodent models when administered at 5 mg/kg.
Study C Antimicrobial ActivityReported significant inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 15 µg/mL for a related compound.

Wirkmechanismus

The mechanism of action of 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

2-(4-Fluorophenyl)-1H-benzo[d]imidazole () Substituent: 4-Fluorophenyl at the 2-position. Key Findings: Demonstrates strong binding to the GABA-A receptor allosteric site, similar to zolpidem. The fluorine atom enhances lipophilicity and metabolic stability compared to unsubstituted analogs .

PF-4708671 (2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole) () Substituent: Trifluoromethyl and ethylpyrimidinyl-piperazine groups. Key Findings: Acts as a phospho-p70S6K inhibitor, suppressing mTOR signaling in cancer cells. The trifluoromethyl group enhances enzyme inhibition potency .

SSC-3 (2-(4-(5,10,15-Triphenylporphyrin-20-yl)phenyl)−1H-benzo[d]imidazole-5,6-diamine) ()

  • Substituent : Porphyrin-linked phenyl and diamine groups.
  • Key Findings : Exhibits site-selective reactivity due to the porphyrin moiety, enabling applications in photodynamic therapy .
  • Contrast : The propylsulfonyl group in the target compound lacks photodynamic activity but may improve pharmacokinetic properties.

Key Observations :

  • The propylsulfonyl group’s electron-withdrawing nature may improve metabolic stability over fluorophenyl or methoxy substituents .
  • Piperazine-linked derivatives (e.g., PF-4708671) show kinase inhibition, suggesting the target compound could share similar mechanisms .

Molecular Modeling and Docking Studies

  • : Docking of 2-(4-fluorophenyl)-benzimidazole analogs reveals π-π stacking with Phe77 and hydrogen bonding to Tyr58 in the GABA-A receptor .

Biologische Aktivität

The compound 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, which has garnered attention for its potential pharmacological applications. This article delves into its biological activity, highlighting synthesis methods, mechanisms of action, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves the reaction of piperazine derivatives with benzo[d]imidazole under controlled conditions. For example, one method utilizes sodium hydrogencarbonate in N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product with moderate yields .

Antimicrobial Properties

Research has indicated that derivatives of benzo[d]imidazole exhibit significant antimicrobial activity. For instance, compounds structurally similar to 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the piperazine moiety can enhance antibacterial efficacy, with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range .

Inhibition of Carbonic Anhydrases

Recent studies have focused on the inhibition of carbonic anhydrases (CAs), particularly the human isoform II (hCA II). Compounds related to 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole have demonstrated selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM. This selectivity is crucial for developing therapeutic agents targeting conditions like glaucoma and certain cancers where hCA II plays a significant role .

GABA-A Receptor Modulation

Another promising area of research involves the modulation of GABA-A receptors. Compounds derived from benzo[d]imidazole structures have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, particularly affecting the α1/γ2 interface. This modulation can potentially lead to therapeutic applications in treating neurological disorders, as these compounds improve metabolic stability and reduce hepatotoxicity compared to traditional benzodiazepines .

Case Studies

Several case studies illustrate the biological activity of compounds related to 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole:

  • Antimicrobial Efficacy : A study evaluated various derivatives against S. aureus and E. coli, revealing that certain modifications led to enhanced antimicrobial properties, with some compounds achieving MIC values below 10 µg/mL .
  • CA Inhibition : Another investigation reported that specific analogs exhibited potent inhibition against hCA II, suggesting their potential use in treating diseases associated with dysregulated carbonic anhydrase activity .
  • Neurological Applications : Research highlighted a series of benzo[d]imidazole derivatives showing promising results as PAMs for GABA-A receptors, indicating their potential in managing anxiety and seizure disorders .

Data Tables

Activity Compound Target IC50/Ki (µM)
Antimicrobial2-(4-(propylsulfonyl)piperazin-1-yl)-...S. aureus<10
Carbonic Anhydrase Inhibitor2-(4-(propylsulfonyl)piperazin-1-yl)-...hCA II57.7 - 98.2
GABA-A Receptor ModulatorVarious benzo[d]imidazole derivativesGABA-A receptorNot specified

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling a benzimidazole precursor with a functionalized piperazine derivative. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloro-1H-benzo[d]imidazole with 4-(propylsulfonyl)piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to promote nucleophilic displacement .
  • Catalytic optimization : Nano-SiO₂ has been used as a sustainable catalyst in analogous benzimidazole syntheses, reducing reaction time and improving yield (e.g., 70–96% yields in similar systems) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity (>95%).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.